molecular formula C8H8BrClO B6324027 1-Bromo-2-chloro-4-methoxy-3-methylbenzene CAS No. 1155264-58-6

1-Bromo-2-chloro-4-methoxy-3-methylbenzene

Cat. No.: B6324027
CAS No.: 1155264-58-6
M. Wt: 235.50 g/mol
InChI Key: NKGGSWHETRQVCG-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-methoxy-3-methylbenzene (C₈H₈BrClO, molecular weight: 249.51 g/mol) is a halogenated aromatic compound featuring bromine, chlorine, methoxy, and methyl substituents at positions 1, 2, 4, and 3, respectively. Its structural complexity and electron-withdrawing (Br, Cl) and electron-donating (OCH₃, CH₃) groups make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-chloro-4-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGGSWHETRQVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-methoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-methoxy-3-methylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-chloro-4-methoxy-3-methylbenzene has several notable applications in scientific research:

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogenated structure makes it valuable for developing biologically active compounds.

Synthesis of Complex Molecules

It is used in the synthesis of more complex organic molecules, including:

  • Hydroxamic acids
  • Anticancer agents
  • Anti-inflammatory drugs

Material Science

Due to its unique electronic properties, it can be utilized in the development of organic electronic materials and polymers.

Case Study 1: Synthesis of Hydroxamic Acids

A study demonstrated the use of this compound as a precursor in synthesizing hydroxamic acids. These compounds are significant for their potential applications in drug development due to their ability to inhibit metalloproteinases.

Case Study 2: Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The halogen substituents enhance the reactivity and biological activity of the resulting compounds.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-4-methoxy-3-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms activate the benzene ring towards nucleophilic attack. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Purity (%) Availability Key Applications
1-Bromo-2-chloro-4-methoxy-3-methylbenzene C₈H₈BrClO 1-Br, 2-Cl, 4-OCH₃, 3-CH₃ 249.51 N/A Discontinued Pharmaceutical intermediates
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF 2-Br, 3-Cl, 4-F, 1-CH₃ 223.47 95 Available Specialty chemical synthesis
1-Bromo-3-chlorobenzene C₆H₄BrCl 1-Br, 3-Cl 191.45 N/A Available Cross-coupling reactions
1-Bromo-2-chloro-4-ethoxy-3-methylbenzene C₉H₁₀BrClO 1-Br, 2-Cl, 4-OCH₂CH₃, 3-CH₃ 265.54 N/A Available Material science intermediates
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 4-Br, 2-OCH₃, 1-OCH₂OCH₃ 247.09 ≥98 Available Protective group chemistry

Key Observations :

  • Substituent Effects : The ethoxy variant (C₉H₁₀BrClO) exhibits higher molecular weight and altered solubility compared to the methoxy analog . Fluorine substitution (C₇H₅BrClF) reduces molecular weight and may enhance metabolic stability in pharmaceuticals .
  • Positional Isomerism : 1-Bromo-3-chlorobenzene (C₆H₄BrCl) lacks methoxy and methyl groups, simplifying its use in Suzuki-Miyaura couplings .

Physical Properties and Stability

Limited data exist for the target compound, but trends can be inferred from analogs:

  • Boiling Points : 1-Bromomethyl-3-methoxybenzene (a structural relative) has a reported boiling point of 152°C , suggesting similar volatility for the target compound.
  • Purity : Most analogs are supplied at ≥95% purity, though exact grades for the target compound are unspecified .

Biological Activity

1-Bromo-2-chloro-4-methoxy-3-methylbenzene, also known as a halogenated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

This compound has the following structure:

  • Molecular Formula : C9H8BrClO
  • Molecular Weight : 251.52 g/mol

The presence of bromine and chlorine atoms significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The halogenated structure allows for interactions with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in the S phase .

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated compounds demonstrated that this compound exhibited a higher antimicrobial activity compared to its non-halogenated counterparts. The results showed that the presence of halogens enhanced the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Case Study 2: Anticancer Potential

In a comparative study involving multiple compounds, this compound was found to possess significant antiproliferative effects against several cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics due to its ability to inhibit tumor growth effectively.

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